Physicochemical Profiling of 4-Methyl-1H-indazol-3-ol: Molecular Dynamics and Solubility Optimization
Physicochemical Profiling of 4-Methyl-1H-indazol-3-ol: Molecular Dynamics and Solubility Optimization
As a Senior Application Scientist, understanding the physicochemical behavior of small-molecule scaffolds is paramount before advancing them through the drug discovery pipeline. 4-Methyl-1H-indazol-3-ol (CAS: 220707-47-1) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and anti-inflammatory agents[1]. However, its planar aromatic system and tautomeric nature present unique challenges in formulation and assay design.
This whitepaper provides an in-depth mechanistic analysis of the molecular weight, structural thermodynamics, and solubility profile of 4-Methyl-1H-indazol-3-ol, bridging theoretical chemistry with field-proven experimental protocols.
Molecular Weight & Structural Thermodynamics
The fundamental physicochemical properties of a compound dictate its pharmacokinetic potential. 4-Methyl-1H-indazol-3-ol possesses a low molecular weight and a rigid, zero-rotatable-bond structure, making it highly efficient for binding pocket insertion but prone to high crystal lattice energies.
Quantitative Physicochemical Data
| Property | Value | Mechanistic Implication |
| CAS Number | 220707-47-1 | Unique identifier for the 4-methyl isomer [1]. |
| Molecular Weight | 148.16 g/mol | Highly favorable for fragment-based drug design (FBDD) [2]. |
| Molecular Formula | C₈H₈N₂O | Indicates a high degree of unsaturation and aromaticity. |
| TPSA | 48.9 Ų | Optimal for membrane permeability and oral bioavailability [2]. |
| H-Bond Donors | 2 | Facilitates strong interactions with target proteins (e.g., kinase hinge regions). |
| H-Bond Acceptors | 2 | Enables solvation in polar aprotic solvents. |
| Rotatable Bonds | 0 | High entropic advantage upon target binding, but increases melting point and reduces aqueous solubility. |
The Tautomeric Causality
A critical, often overlooked aspect of indazol-3-ols is their tautomerism. In solution, 4-Methyl-1H-indazol-3-ol exists in a dynamic equilibrium between the 3-hydroxy-1H-indazole (enol) form and the 1,2-dihydro-3H-indazol-3-one (keto) form [3]. Computational studies on the parent scaffold reveal that the keto form is thermodynamically favored (ΔE ≈ 0.0 kcal/mol) over the enol form (ΔE ≈ +2.5 kcal/mol) [3]. This prototropic shift fundamentally alters the hydrogen-bonding topology of the molecule, directly dictating which solvents can effectively disrupt its crystal lattice.
Figure 1: Tautomeric equilibrium of the indazol-3-ol scaffold and its interaction with polar aprotic solvents.
Solubility Profile: Solvent Interactions & Causality
The solubility of 4-Methyl-1H-indazol-3-ol is not uniform; it is highly dependent on the solvent's ability to stabilize its tautomeric states and overcome the hydrophobic nature of the 4-methyl group.
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Aqueous Media (Poor Solubility): The compound is practically insoluble in neutral water (<0.1 mg/mL). The hydrophobic 4-methyl group and the strong intermolecular hydrogen bonding within the crystal lattice prevent water molecules from effectively solvating the monomer.
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Polar Aprotic Solvents (Excellent Solubility): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) yield high solubility (>50 mg/mL) [3]. Causality: The highly polarized S=O bond in DMSO acts as a potent hydrogen-bond acceptor, stabilizing the N-H protons of the favored keto tautomer. Furthermore, DMSO disrupts the intermolecular π-π stacking of the indazole rings.
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Alcohols (Moderate Solubility): Methanol and ethanol provide moderate solubility. While they can donate and accept hydrogen bonds, their lower dielectric constants compared to DMSO make them less efficient at breaking the robust indazole crystal lattice.
Experimental Methodologies (Self-Validating Systems)
To accurately profile the solubility and structural dynamics of 4-Methyl-1H-indazol-3-ol, standard assays often fail due to colloidal aggregation or rapid tautomeric exchange. The following protocols are engineered as self-validating systems to ensure data integrity.
Protocol A: Thermodynamic Solubility Determination via HPLC-UV
Kinetic solubility assays often overestimate concentration due to supersaturation. This thermodynamic protocol ensures true equilibrium.
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Compound Dispensing: Weigh 5.0 mg of solid 4-Methyl-1H-indazol-3-ol into a 1.5 mL glass vial.
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Solvation: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or pure DMSO).
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Thermal Incubation: Agitate the suspension at 300 RPM for 24 hours at exactly 25°C. Causality: 24 hours is required to transition from a kinetically trapped supersaturated state to a true thermodynamic baseline.
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Phase Separation (Critical Step): Transfer the suspension to an ultracentrifuge tube and spin at 100,000 x g for 30 minutes . Causality: Standard syringe filtration (e.g., 0.45 µm PTFE) is prohibited. Hydrophobic indazoles non-specifically bind to filter membranes, artificially lowering the measured concentration. Ultracentrifugation pellets undissolved material and microscopic colloidal aggregates without introducing surface-binding artifacts.
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Quantification: Extract the supernatant, dilute appropriately in mobile phase, and analyze via HPLC-UV (λ = 254 nm) against a standard curve prepared in 100% DMSO.
Figure 2: Self-validating thermodynamic solubility screening workflow utilizing ultracentrifugation.
Protocol B: Tautomeric Ratio Analysis via ¹H-NMR
To understand the active species in your assay, you must lock the tautomeric state.
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Sample Preparation: Dissolve 10 mg of 4-Methyl-1H-indazol-3-ol in 0.6 mL of anhydrous DMSO-d6.
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Desiccation: Add activated 3Å molecular sieves to the NMR tube. Causality: Trace water in DMSO accelerates proton exchange between the N-H and O-H groups, leading to signal broadening and coalescence. Sieves lock the exchange rate, allowing distinct integration of the keto and enol protons.
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Acquisition: Acquire a 400 MHz ¹H-NMR spectrum at 298K. Integrate the distinct N-H proton of the keto form versus the O-H proton of the enol form to determine the exact solution-phase ratio.
Conclusion
The successful application of 4-Methyl-1H-indazol-3-ol in drug development relies heavily on respecting its physicochemical boundaries. Its molecular weight of 148.16 g/mol makes it an ideal fragment, but its tautomeric equilibrium demands careful solvent selection. By utilizing polar aprotic solvents like DMSO for stock solutions and employing rigorous, self-validating methodologies like ultracentrifugation, researchers can prevent the false-positive artifacts that frequently derail high-throughput screening campaigns.
